Lower Computed Lipophilicity Relative to Non‑Chlorinated Benzyl PMB Ether Improves Drug‑Likeness
The target compound exhibits an XLogP3 of 4.4, compared with 4.89 for the non‑chlorinated analog 1‑bromo‑2‑[(4‑methoxyphenyl)methyl]benzene (CAS 68355‑78‑2), a reduction of 0.49 log units [1]. This decrease, driven by the electron‑withdrawing chloro substituent, shifts the compound toward desirable Lipinski space for oral bioavailability.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 1‑bromo‑2‑[(4‑methoxyphenyl)methyl]benzene: XLogP3 = 4.89 |
| Quantified Difference | ΔXLogP3 = –0.49 |
| Conditions | XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity reduces off‑target hERG channel binding risk and enhances aqueous solubility, making this compound a more suitable entry for hit‑to‑lead campaigns.
- [1] PubChem CID 122458120, computed XLogP3 for target compound. View Source
